molecular formula C22H25NO4 B1360459 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone CAS No. 898755-79-8

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone

Cat. No.: B1360459
CAS No.: 898755-79-8
M. Wt: 367.4 g/mol
InChI Key: RHOWKFXVKCISRO-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone is a complex organic compound with the molecular formula C22H25NO4. This compound is characterized by its unique spiro structure, which includes a benzophenone core substituted with a methoxy group and a spiro-linked azaspirodecane moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone typically involves multiple steps. One common method includes the reaction of benzophenone derivatives with spirocyclic amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. The exact conditions, such as temperature and reaction time, can vary depending on the desired scale and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial synthesis also focuses on minimizing waste and optimizing the use of raw materials .

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The methoxy group may enhance its binding affinity and selectivity towards certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and biological activity. This unique feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOWKFXVKCISRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643746
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-79-8
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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